
N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can be achieved through multistep organic synthesis. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of aniline derivatives with cyclic anhydrides, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can be compared with other quinoline derivatives and related compounds:
N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the quinoline core, leading to different biological activities.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications but has different electronic properties due to the naphthalene core.
5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds share the methoxyphenyl group but differ in their core structures, leading to variations in their pharmacological profiles.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications
Biological Activity
N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H22N2O4
- Molecular Weight : 390.4 g/mol
- Structure : The compound contains a quinoline core with various functional groups that contribute to its biological properties.
Research indicates that this compound interacts with specific molecular targets within biological systems. This interaction can modulate enzyme activity or receptor functions leading to various pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antioxidant Activity : It may activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : Preliminary studies suggest that it can significantly inhibit the proliferation of various cancer cell lines.
- Apoptosis Induction : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways .
Study | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Study B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some studies report antifungal activity against common strains such as Candida albicans.
Case Studies
-
Study on Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and an increase in apoptotic markers.
- Findings : The compound reduced MCF-7 cell viability by 70% at 15 µM concentration over 48 hours.
- Antimicrobial Efficacy Assessment : Another study assessed its antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 20 µg/mL against both bacteria.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22N2O4/c1-29-17-9-7-16(8-10-17)24-23(28)18-13-21(27)25-19-11-15(12-20(26)22(18)19)14-5-3-2-4-6-14/h2-10,15,18H,11-13H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
SXOLPQVKMPFPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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